Pipofezine

Vue d'ensemble

Description

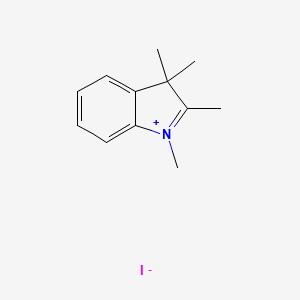

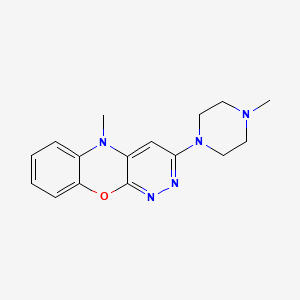

Pipofezine, sold under the brand name Azafen or Azaphen, is a tricyclic antidepressant approved in Russia for the treatment of depression . It was introduced in the late 1960s and is still used today .

Synthesis Analysis

Pipofezine is a piperazine derivative . The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

Pipofezine has a molecular formula of C16H19N5O . Its average mass is 297.355 Da and its monoisotopic mass is 297.158966 Da . The atomic 3D structures of Pipofezine have been revealed using microcrystal electron diffraction (MicroED) .Chemical Reactions Analysis

Pyridazines, which include Pipofezine, are highly reactive towards displacements by nucleophilic species .Physical And Chemical Properties Analysis

Pipofezine has a density of 1.3±0.1 g/cm3, a boiling point of 536.0±50.0 °C at 760 mmHg, and a flash point of 278.0±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

ADHD and Arterial Hypertension

A study conducted by Glushchenko (2012) explored the effects of pipofezine on patients with attention deficit hyperactivity disorder (ADHD) and arterial hypertension (HT). The research indicated that pipofezine, along with tianeptine and chlorprothixene, showed positive dynamics in clinicopsychiatric and neuropsychological performance in patients with ADHD. However, it was noted that these drugs did not significantly affect blood pressure levels in the study participants (Glushchenko, 2012).

Antidepressant Effects

Pipofezine's antidepressant activity was compared to that of other drugs in a study by Aleeva, Molodavkin, and Voronina (2009). The research utilized behavioral tests to assess the efficacy of pipofezine and concluded that it exhibited significant antidepressant activity, potentially superior to reference drugs (Aleeva, Molodavkin, & Voronina, 2009).

Painful Diabetic Polyneuropathy

A study focused on the treatment of neuropathic pain in patients with diabetic polyneuropathy highlighted pipofezine's role. Turbina et al. (2012) found that the combination of pipofezine with carbamazepine effectively reduced pain and improved psycho-vegetative disorders, making it a potentially effective therapy for chronic neuropathic pain (Turbina et al., 2012).

Cytochrome P450 Activity

Pipofezine's interaction with cytochrome P450 CYP3A4 isoenzymes was investigated by Fomin et al. (2013). The study concluded that pipofezine (azaphen) was not a substrate, inductor, or inhibitor of these isoenzymes, making it safe for combination with other drugs in the treatment of comorbid patients (Fomin et al., 2013).

Brain Systems in Diabetic Polyneuropathy

Gordeev et al. (2011) studied the role of antidepressants, including pipofezine, in patients with the pain form of diabetic polyneuropathy. Their findings indicated that treatment with pipofezine improved supraspinal and antinociceptive systems activity, which could be beneficial in managing chronic neuropathic pain syndromes (Gordeev et al., 2011).

Cardiac Rhythm Disorders

The clinical and hemodynamic effects of pipofezine in patients with cardiac rhythm disorders were studied by Petrova and Skibitskii (1986). They found that pipofezine, among other psychotropic drugs, showed antiarrhythmic activity and had a modulating effect on emotional-personality status in patients with arrhythmias (Petrova & Skibitskii, 1986).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYYIRPAZHJOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046271 | |

| Record name | Pipofezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pipofezine | |

CAS RN |

24886-52-0 | |

| Record name | Pipofezine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24886-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipofezine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipofezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOFEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)